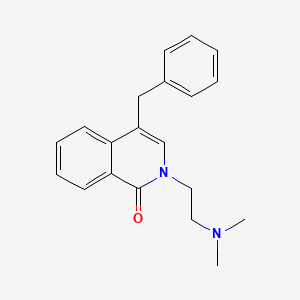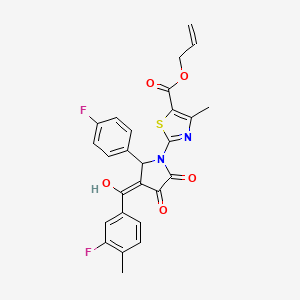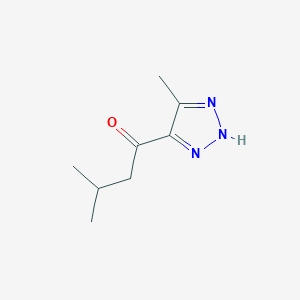
1-Butanone, 3-methyl-1-(5-methyl-1H-1,2,3-triazol-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles.
Wissenschaftliche Forschungsanwendungen
3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, including antibacterial and antiviral properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features.
1,2,4-Triazole: Another triazole isomer with different properties.
Benzotriazole: A triazole derivative with additional aromaticity.
Uniqueness
3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
648895-44-7 |
|---|---|
Molekularformel |
C8H13N3O |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
3-methyl-1-(5-methyl-2H-triazol-4-yl)butan-1-one |
InChI |
InChI=1S/C8H13N3O/c1-5(2)4-7(12)8-6(3)9-11-10-8/h5H,4H2,1-3H3,(H,9,10,11) |
InChI-Schlüssel |
MDIPDZRJAUWDCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNN=C1C(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



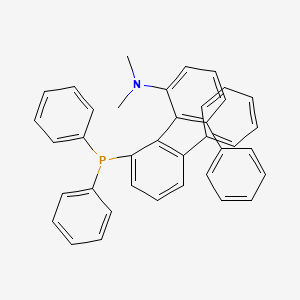



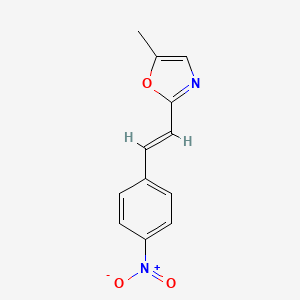
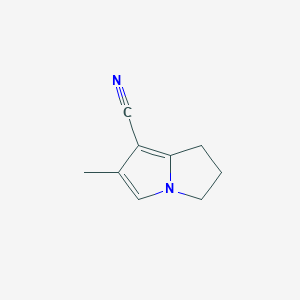
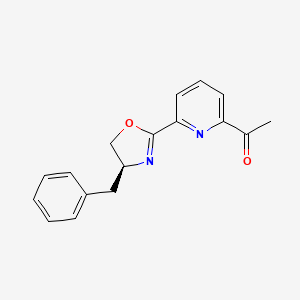
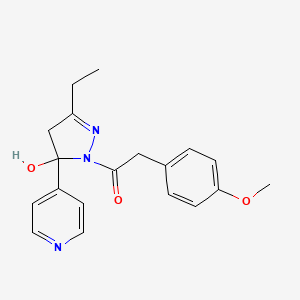

![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
